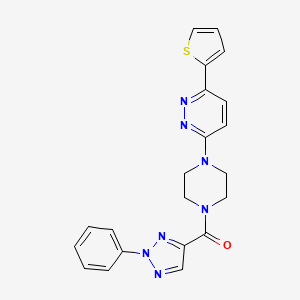
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone: is a complex organic compound featuring two pyrazole rings and a piperazine moiety. Pyrazoles are known for their diverse biological activities, making this compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors .
Mode of Action
It’s worth noting that compounds with similar structures have shown to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Similar compounds have been associated with a wide range of biological activities , indicating that this compound may interact with multiple biochemical pathways.
Result of Action
Similar compounds have shown a broad range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole rings and the piperazine moiety. One common approach is to first synthesize the 3-cyclopropyl-1-methyl-1H-pyrazol-5-yl and 1-methyl-3-phenyl-1H-pyrazol-5-yl fragments separately. These fragments are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of catalysts and specific reaction conditions to streamline the synthesis and minimize by-products. The process is designed to be scalable and cost-effective, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the presence of both pyrazole rings and the piperazine moiety. Similar compounds may include other pyrazole derivatives or piperazine-containing molecules, but the combination of these features sets it apart.
List of Similar Compounds
3-cyclopropyl-1-methyl-1H-pyrazol-5-yl derivatives
1-methyl-3-phenyl-1H-pyrazol-5-yl derivatives
Piperazine derivatives
Properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-25-20(14-18(23-25)16-6-4-3-5-7-16)22(29)28-12-10-27(11-13-28)21-15-19(17-8-9-17)24-26(21)2/h3-7,14-15,17H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZXBMEEFYGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=NN4C)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
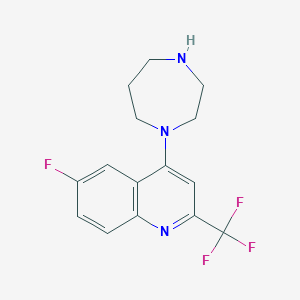
![1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2638529.png)
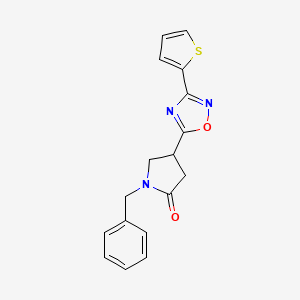
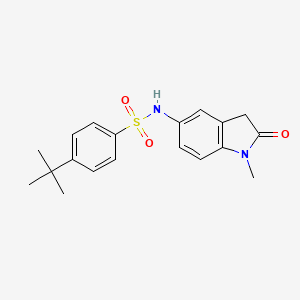
![(E)-4-(Dimethylamino)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-enamide](/img/structure/B2638533.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2638535.png)


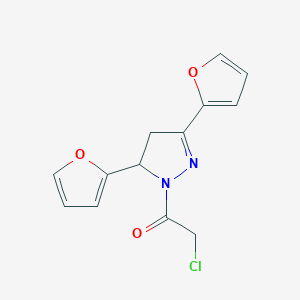

![2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2638542.png)
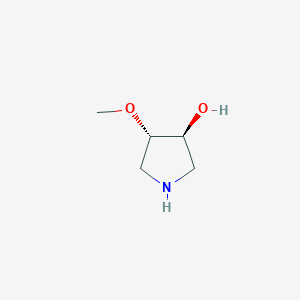
![6-fluoro-1-[(2-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2638548.png)
